molecular formula C4H7NaO3S B13503447 sodium (3S)-oxolane-3-sulfinate

sodium (3S)-oxolane-3-sulfinate

Cat. No.: B13503447
M. Wt: 158.15 g/mol
InChI Key: IHAPRSZBTHYXPY-WCCKRBBISA-M
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Description

Sodium (3S)-oxolane-3-sulfinate: is an organosulfur compound that features a sulfinate group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (3S)-oxolane-3-sulfinate typically involves the reaction of oxolane-3-sulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows:

Oxolane-3-sulfinic acid+Sodium hydroxideSodium (3S)-oxolane-3-sulfinate+Water\text{Oxolane-3-sulfinic acid} + \text{Sodium hydroxide} \rightarrow \text{this compound} + \text{Water} Oxolane-3-sulfinic acid+Sodium hydroxide→Sodium (3S)-oxolane-3-sulfinate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as crystallization or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: Sodium (3S)-oxolane-3-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxolane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfonate derivatives.

    Reduction: Thiol derivatives.

    Substitution: Substituted oxolane derivatives with various functional groups.

Scientific Research Applications

Chemistry: Sodium (3S)-oxolane-3-sulfinate is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of various sulfur-containing compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for the development of new drugs

Industry: The compound is also used in the development of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium (3S)-oxolane-3-sulfinate involves its ability to participate in nucleophilic and electrophilic reactions. The sulfinate group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-donating properties of the oxolane ring, which stabilizes the negative charge on the sulfinate group.

Molecular Targets and Pathways: In biological systems, the compound may interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Sodium methanesulfinate: Another sulfinate salt with a simpler structure.

    Sodium benzenesulfinate: A sulfinate salt with an aromatic ring.

    Sodium toluenesulfinate: A sulfinate salt with a methyl-substituted aromatic ring.

Uniqueness: Sodium (3S)-oxolane-3-sulfinate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for the formation of more complex and diverse derivatives compared to simpler sulfinate salts.

Biological Activity

Sodium (3S)-oxolane-3-sulfinate, a sulfonate compound, has garnered attention in recent research for its potential biological activities. This article reviews the compound's synthesis, reactivity, and biological effects, drawing from diverse sources to provide a comprehensive overview.

This compound is characterized by its unique oxolane structure, which contributes to its reactivity. The synthesis of sodium sulfinates typically involves the reaction of sulfinate salts with various electrophiles. Recent studies have demonstrated efficient methods for synthesizing β-keto sulfones using sodium sulfinates, showcasing their compatibility with various functional groups under mild conditions without the need for metal catalysts .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. For instance, studies indicate that compounds with similar sulfonate structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating bacterial infections .

Antiparasitic Effects

Research on related sulfonate compounds has revealed their antiparasitic properties. This compound could potentially exhibit similar effects against parasites like Plasmodium falciparum, the causative agent of malaria. In vitro assays have shown that structural modifications in sulfonate compounds can enhance their activity against resistant strains of parasites .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that the compound may interact with specific enzymes or receptors in microbial cells, disrupting their metabolic processes. For example, sulfonyl radicals generated during reactions involving sodium sulfinates may play a crucial role in their antimicrobial activity by damaging cellular components .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and related compounds:

  • Antimicrobial Efficacy : A study demonstrated that sodium sulfinates showed minimum inhibitory concentrations (MICs) as low as 0.12 μg/mL against E. coli and P. aeruginosa strains, indicating significant antibacterial potential .
  • Antiparasitic Activity : In a series of tests on modified sulfonates, compounds were evaluated for their efficacy against P. falciparum. The results indicated that certain structural features significantly enhanced activity, with EC50 values reaching as low as 0.010 μM for optimized derivatives .
  • Cytotoxicity Assays : Research involving 3D tumor models has shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential use in cancer therapy .

Data Table: Biological Activity Overview

Activity Type Test Organism Minimum Inhibitory Concentration (MIC) EC50 Value
AntimicrobialE. coli0.12 μg/mL-
AntimicrobialP. aeruginosa0.12 μg/mL-
AntiparasiticP. falciparum-0.010 μM
CytotoxicityCancer Cell Lines--

Properties

Molecular Formula

C4H7NaO3S

Molecular Weight

158.15 g/mol

IUPAC Name

sodium;(3S)-oxolane-3-sulfinate

InChI

InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1/t4-;/m0./s1

InChI Key

IHAPRSZBTHYXPY-WCCKRBBISA-M

Isomeric SMILES

C1COC[C@H]1S(=O)[O-].[Na+]

Canonical SMILES

C1COCC1S(=O)[O-].[Na+]

Origin of Product

United States

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